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Introduction
p-Carborane, formally known as 1,12-dicarba-closo-dodecaborane, is a unique organoboron

cluster compound with the chemical formula C₂B₁₀H₁₂. It is the para-isomer of the three

dicarba-closo-dodecaborane isomers, distinguished by the antipodal positioning of its two

carbon atoms within a highly stable icosahedral cage structure.[1][2] This arrangement confers

a high degree of symmetry (D₅d), thermal stability, and chemical inertness, making p-
carborane a molecule of significant interest.[3][4]

Often regarded as a three-dimensional analog of benzene, p-carborane possesses

exceptional properties, including "superhydrophobicity," low toxicity, and a rigid, modular

scaffold.[2][5] These characteristics have established it as a valuable building block in materials

science for the construction of rigid molecular rods and in medicinal chemistry.[6] In drug

development, it serves as a unique pharmacophore and a bioisostere for phenyl rings, capable

of enhancing the binding affinity, metabolic stability, and bioavailability of therapeutic agents.[2]

[7] Its high boron content also makes it a key component in the development of agents for

Boron Neutron Capture Therapy (BNCT).[1][5] This guide provides a comprehensive overview

of the core properties, characterization, and experimental methodologies related to p-
carborane.
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Core Physical and Chemical Properties
p-Carborane is a white, crystalline powder characterized by its exceptional stability.[8] It is

resistant to air, water, heat, and common oxidizing or reducing agents.[9] Its icosahedral

structure is electronically delocalized, resulting in three-dimensional aromaticity.[3] The

antipodal arrangement of the carbon atoms results in a non-polar molecule with a calculated

dipole moment of 0 D.[4]

Data Presentation: Quantitative Properties
The fundamental physical, structural, and spectroscopic properties of p-carborane are

summarized in the tables below. Structural parameters are often derived from quantum

chemical calculations due to the complexity of experimental determination for the unsubstituted

molecule.

Table 1: Fundamental Physical and Structural Properties of p-Carborane

Property Value

CAS Number 20644-12-6

Molecular Formula C₂H₁₂B₁₀

Molecular Weight 144.23 g/mol

Appearance White to light yellow powder

Melting Point
259-261 °C (Note: some sources report 200-203

°C)

Molecular Symmetry D₅d

Dipole Moment 0 D (Calculated)

C-B Bond Length ~1.71 - 1.73 Å (Calculated)

B-B Bond Length ~1.77 - 1.79 Å (Calculated)

C-H Bond Length ~1.11 Å (Calculated)

B-H Bond Length ~1.20 Å (Calculated)
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Structural data are typical values derived from DFT (B3LYP) calculations as precise

experimental values for the parent molecule are not readily available.[8]

Table 2: Spectroscopic Data for p-Carborane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/figure/The-1-H-NMR-spectra-of_fig1_328252006
https://www.benchchem.com/product/b1425697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus Chemical Shift (δ) ppm Notes

¹¹B ~ -13 to -15 ppm

A single resonance is expected

due to the high symmetry

where all ten boron atoms are

chemically equivalent. The

signal appears as a doublet in

proton-coupled spectra due to

coupling with the attached

hydrogen. Referenced to

external BF₃·OEt₂.[1][10]

¹³C ~ 55 - 60 ppm

A single resonance is

observed for the two

equivalent cage carbon atoms.

The signal is often broadened

due to unresolved spin-spin

coupling to adjacent boron

atoms (¹¹B and ¹⁰B) and

isotope-induced chemical

shifts (¹Δ¹⁰/¹¹B(¹³C)).[11]

Referenced to

tetramethylsilane (TMS).

¹H C-H: ~2.5 - 3.0 ppm

The spectrum shows two main

resonances. The downfield

signal corresponds to the two

equivalent protons on the cage

carbons. The upfield signal

corresponds to the ten

equivalent protons on the

boron atoms. Signals are

broadened by coupling to

boron nuclei.[2]

Note: NMR spectra of carboranes are complex. ¹H and ¹³C signals are often broadened due to

coupling with quadrupolar boron nuclei (¹¹B, I=3/2; ¹⁰B, I=3).[11]
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Synthesis and Reactivity
The primary route to p-carborane is through the high-temperature thermal isomerization of its

isomers, ortho- and meta-carborane.[4] This process underscores the exceptional thermal

stability of the para-isomer, which is the thermodynamic sink in the system.

o-Carborane
(1,2-C₂B₁₀H₁₂)

m-Carborane
(1,7-C₂B₁₀H₁₂)

~450 °C p-Carborane
(1,12-C₂B₁₀H₁₂)

>600 °C

Click to download full resolution via product page

Caption: Thermal isomerization pathway of dicarba-closo-dodecaboranes.

Reactivity
The reactivity of p-carborane is dominated by the functionalization of its C-H bonds and

electrophilic substitution on the B-H vertices.

C-H Functionalization: The protons on the cage carbons are weakly acidic and can be readily

removed by strong bases like n-butyllithium (nBuLi) to form lithiated intermediates. These

nucleophilic species can then react with a wide range of electrophiles, allowing for the

attachment of functional groups to the carbon vertices.

B-H Functionalization: While more challenging than C-H functionalization, the B-H vertices

can undergo electrophilic substitution, such as halogenation. This allows for modification of

the boron belt of the icosahedral cage.

Applications in Drug Development
p-Carborane's unique combination of properties makes it an attractive pharmacophore in

modern drug design.[1]

Phenyl Group Bioisostere: Its spherical shape and volume mimic a rotating phenyl ring,

allowing it to serve as a metabolically stable, non-planar bioisostere.

Hydrophobic Scaffold: The cage is extremely hydrophobic, a property that can be exploited

to enhance a drug's affinity for hydrophobic binding pockets in protein targets, potentially

increasing potency and altering pharmacokinetics.[7][10]
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Rigid Linker: The rigid icosahedral structure and the antipodal arrangement of its carbon

atoms make it an ideal linker for constructing molecules with precise spatial orientations of

functional groups.[6]

Boron Neutron Capture Therapy (BNCT): As a boron-rich molecule, p-carborane is a

cornerstone for developing BNCT agents. These agents are designed to selectively

accumulate in tumor cells, which are then irradiated with thermal neutrons, leading to

localized cell death from the resulting nuclear fission reaction.[1][5]
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Conceptual Role of p-Carborane as a Pharmacophore
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Caption: p-Carborane as a pharmacophore to enhance drug properties.
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Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of p-
carborane.

Protocol 1: Synthesis of p-Carborane via Pyrolysis of o-
Carborane
This protocol is adapted from the small-scale laboratory procedure for the thermal

isomerization of o-carborane.[6] The workflow involves sublimation of the starting material,

high-temperature gas-phase isomerization, and chromatographic purification.

o-Carborane
(Starting Material)

Sublimation
(~150 °C)

Pyrolysis
(700 °C in N₂ stream)

Condensation
(Cold Trap)

Dissolution
in Pentane

Column Chromatography
(Alumina)

Pure p-Carborane

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of p-carborane.

Methodology:

Apparatus Setup: A pyrolysis apparatus is constructed using a quartz tube packed with

quartz wool, placed inside a high-temperature tube furnace. The inlet is connected to a

sublimation chamber containing o-carborane and an inert gas (N₂) line. The outlet is

connected to a condensation chamber cooled with dry ice/acetone.

Inerting: The system is purged with a steady flow of nitrogen gas for at least 45 minutes to

eliminate all oxygen.[6]

Sublimation & Pyrolysis: The sublimation chamber is heated to ~150 °C to vaporize the o-

carborane. The nitrogen stream carries the o-carborane vapor into the pyrolysis tube, which

is heated to 700 °C.[6] The residence time in the hot zone is typically kept short (e.g., < 1

minute) to maximize conversion and minimize decomposition.
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Product Collection: The gas stream exiting the furnace, containing a mixture of m-carborane,

p-carborane, and unreacted starting material, is rapidly cooled and condensed in the cold

trap.

Extraction: After the run, the apparatus is cooled to room temperature. The condensed

products are washed from the cold trap with pentane.

Purification: The resulting pentane solution is concentrated and loaded onto a

chromatography column packed with basic alumina. The mixture is eluted with pentane. p-
Carborane has the lowest affinity for alumina and elutes first. Fractions are collected and

analyzed by Gas Chromatography (GC) to identify and combine the pure p-carborane
fractions.

Isolation: The solvent from the pure fractions is removed by evaporation to yield p-
carborane as a white solid.

Protocol 2: C-H Functionalization via Lithiation
This is a general procedure for attaching a substituent to one or both carbon atoms of the p-
carborane cage.

Methodology:

Preparation: p-Carborane is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) in

a flame-dried flask under an inert atmosphere (N₂ or Argon).

Deprotonation: The solution is cooled in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).

One or two equivalents of n-butyllithium (nBuLi) in hexanes are added dropwise to generate

the mono- or di-lithiated species, respectively. The reaction is typically stirred for 1-2 hours.

Electrophilic Quench: A solution of the desired electrophile (e.g., an alkyl halide, silyl

chloride, or aldehyde) in the same solvent is added dropwise at low temperature.

Workup: The reaction is allowed to warm to room temperature and stirred for several hours

to overnight. It is then quenched by the careful addition of water or a saturated aqueous

solution of NH₄Cl.
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Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether

or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is

removed under reduced pressure. The crude product is then purified by column

chromatography or recrystallization.

Protocol 3: Characterization by NMR Spectroscopy
NMR is the primary technique for verifying the identity and purity of p-carborane and its

derivatives.[8][11]

Methodology:

Sample Preparation: A sample of p-carborane (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, THF-d₈) in a standard NMR tube.

¹H NMR: A standard proton NMR spectrum is acquired. The C-H protons will appear as a

singlet, while the B-H protons will appear as a broad, complex multiplet due to coupling to

the ten boron atoms. For clearer spectra, ¹¹B decoupling can be employed, which collapses

the B-H signals into singlets, revealing their chemical shift equivalence.

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. A single, often broad, peak is

expected for the two equivalent cage carbons.[11] Long acquisition times may be necessary

due to the low natural abundance of ¹³C and potential signal broadening.

¹¹B NMR: A proton-decoupled ¹¹B spectrum is acquired. This is the most informative

experiment for the boron cage, showing a single sharp resonance for the ten equivalent

boron atoms, confirming the high symmetry of the p-isomer.[1] The spectrum should be

referenced to an external BF₃·OEt₂ standard.

Protocol 4: Characterization by Single-Crystal X-ray
Diffraction
This technique provides definitive proof of structure, including precise bond lengths and angles.

Methodology:
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a

solution of the purified compound in a suitable solvent or solvent system (e.g., pentane,

ethanol/CH₂Cl₂).

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a

low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are

collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement: The collected diffraction data are used to solve the

crystal structure, typically using direct methods or Patterson methods to determine the initial

positions of the atoms. The atomic positions and thermal parameters are then refined using

least-squares methods to achieve the best fit between the observed and calculated

diffraction patterns. The final refined structure provides a detailed three-dimensional model of

the molecule in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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